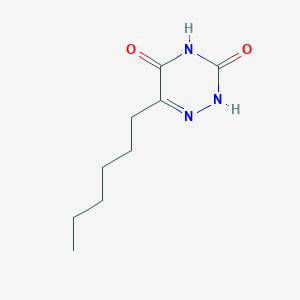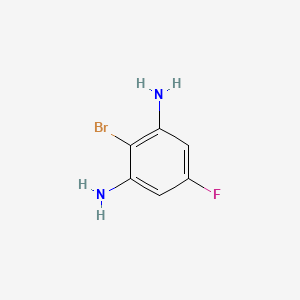
6-hexyl-2H-1,2,4-triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hexyl-2H-1,2,4-triazine-3,5-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2H-1,2,4-triazine-3,5-dione can be achieved through various methods. One common approach involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with hexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
化学反応の分析
Types of Reactions
6-Hexyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazine derivatives with different alkyl or aryl groups.
科学的研究の応用
6-Hexyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized as a UV stabilizer in polymer formulations to enhance resistance to weathering.
作用機序
The mechanism of action of 6-hexyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its inhibitory activity.
類似化合物との比較
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with hydroxyl groups instead of hexyl groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Another triazine derivative with different substituents.
Uniqueness
The presence of the hexyl group can enhance its hydrophobic interactions with target proteins, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
6-hexyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-6-7-8(13)10-9(14)12-11-7/h2-6H2,1H3,(H2,10,12,13,14) |
InChIキー |
UYTZJRSLMDWASR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)

![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)








